4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide
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Overview
Description
N-isobutyl-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.272 g/mol . This compound is characterized by the presence of an isobutyl group, a methoxy group, and a nitro group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-4-methoxy-3-nitrobenzamide typically involves the nitration of 4-methoxybenzamide followed by the introduction of the isobutyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate completes the synthesis .
Industrial Production Methods: Industrial production of N-isobutyl-4-methoxy-3-nitrobenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-isobutyl-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: N-isobutyl-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-isobutyl-4-methoxy-3-nitrobenzoic acid.
Scientific Research Applications
N-isobutyl-4-methoxy-3-nitrobenzamide is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-isobutyl-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy and isobutyl groups can influence the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
- N-isobutyl-4-methyl-3-nitrobenzamide
- N-isobutyl-4-methoxy-3-aminobenzamide
- N-isobutyl-4-methoxy-3-nitrobenzoic acid
Comparison: N-isobutyl-4-methoxy-3-nitrobenzamide is unique due to the presence of both a methoxy and a nitro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methoxy group can enhance solubility and membrane permeability, while the nitro group can participate in redox reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O4/c1-8(2)7-13-12(15)9-4-5-11(18-3)10(6-9)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15) |
InChI Key |
CTJKHNKDZHFPGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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